molecular formula C22H34O4 B126855 16,16-Dimethylprostagladin A2 CAS No. 41691-92-3

16,16-Dimethylprostagladin A2

Cat. No. B126855
CAS RN: 41691-92-3
M. Wt: 362.5 g/mol
InChI Key: MOTPSJUHMGPRFZ-QEJIITRLSA-N
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Description

16,16-dimethyl Prostaglandin A2: 16,16-Dimethyl PGA2 or Di-M-PGA2 ) is a compound belonging to the prostaglandin family. It exhibits oral activity and has a relatively long in vivo half-life . Prostaglandins are lipid-derived molecules that play crucial roles in various physiological processes, including inflammation, blood flow regulation, and immune responses.

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Anti-Inflammatory Effects: Prostaglandins play a role in inflammation, and studying this compound helps elucidate anti-inflammatory mechanisms.

    Cardiovascular Research: Its impact on blood pressure regulation and vascular function is of interest.

    Cancer Research: Investigating its effects on cell growth, apoptosis, and tumor progression.

Industry:: While not directly used in industry, insights gained from research on 16,16-dimethyl Prostaglandin A2 may inform drug development or therapeutic strategies.

Safety and Hazards

The specific safety and hazard information for 16,16-Dimethylprostagladin A2 is not provided in the available resources. As with any chemical, appropriate safety precautions should be taken when handling it .

Mechanism of Action

The exact mechanism by which 16,16-dimethyl Prostaglandin A2 exerts its effects remains an active area of research. It likely involves interactions with specific receptors and intracellular signaling pathways.

Preparation Methods

Synthetic Routes:: The synthetic routes for 16,16-dimethyl Prostaglandin A2 involve complex organic chemistry. While I don’t have specific details on the exact synthetic pathway, it likely includes multiple steps with specific reagents and reaction conditions.

Industrial Production:: Industrial production methods for 16,16-dimethyl Prostaglandin A2 are not widely documented. researchers have synthesized it in the laboratory for scientific investigations.

Chemical Reactions Analysis

Reactivity:: 16,16-dimethyl Prostaglandin A2 can undergo various chemical reactions, including:

    Oxidation: It may be susceptible to oxidative processes.

    Reduction: Reduction reactions could modify its structure.

    Substitution: Substitution reactions at specific functional groups are possible.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution using strong bases or electrophilic substitution with appropriate reagents.

Major Products:: The major products formed during these reactions would be derivatives of 16,16-dimethyl Prostaglandin A2, such as hydroxylated or reduced forms.

Comparison with Similar Compounds

Comparing 16,16-dimethyl Prostaglandin A2 with other prostaglandins highlights its unique structural features. Unfortunately, I don’t have a list of similar compounds at the moment.

properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTPSJUHMGPRFZ-QEJIITRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41691-92-3
Record name 16,16-Dimethylprostagladin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,16-DIMETHYLPROSTAGLADIN A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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